Chlorocarbonic acid-(1-methyl-pentyl ester) Chlorocarbonic acid-(1-methyl-pentyl ester)
Brand Name: Vulcanchem
CAS No.: 265659-62-9
VCID: VC0194497
InChI: InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3
SMILES: CCCCC(C)OC(=O)Cl
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63

Chlorocarbonic acid-(1-methyl-pentyl ester)

CAS No.: 265659-62-9

Cat. No.: VC0194497

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63

Purity: > 95%

* For research use only. Not for human or veterinary use.

Chlorocarbonic acid-(1-methyl-pentyl ester) - 265659-62-9

Specification

CAS No. 265659-62-9
Molecular Formula C7H13ClO2
Molecular Weight 164.63
IUPAC Name hexan-2-yl carbonochloridate
Standard InChI InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3
SMILES CCCCC(C)OC(=O)Cl

Introduction

Physical and Chemical Properties

Chlorocarbonic acid-(1-methyl-pentyl ester) possesses distinct physical and chemical properties that influence its behavior in chemical reactions and its handling requirements. Understanding these properties is essential for researchers and chemists working with this compound.

Basic Physical Properties

The compound exists as a liquid under standard conditions with specific physical characteristics that define its behavior in laboratory and industrial settings. Table 1 summarizes the key physical properties of Chlorocarbonic acid-(1-methyl-pentyl ester).

PropertyValueSource
Molecular Weight164.63 g/mol
Physical StateLiquid (presumed based on similar compounds)-
Boiling Point180.9±9.0 °C (Predicted)
Density1.033±0.06 g/cm³ (Predicted)
AppearanceColorless to pale yellow liquid (typical for chloroformates)-

The predicted boiling point of 180.9±9.0 °C indicates that the compound has moderate volatility, which affects its handling and storage requirements. The density value of 1.033±0.06 g/cm³ suggests that the compound is slightly denser than water .

Chemical Reactivity

As a chloroformate derivative, Chlorocarbonic acid-(1-methyl-pentyl ester) exhibits characteristic reactivity patterns that make it valuable in organic synthesis:

  • The compound readily undergoes nucleophilic substitution reactions at the carbonyl carbon, with the chlorine atom serving as a good leaving group.

  • It reacts with amines to form carbamates, with alcohols to form carbonates, and with other nucleophiles to form various derivatives.

  • The compound is moisture-sensitive and undergoes hydrolysis to form 2-hexanol, hydrochloric acid, and carbon dioxide.

  • Its electrophilic nature makes it useful for introducing the alkoxycarbonyl group in various synthetic pathways.

These reactivity patterns contribute to the compound's utility in the synthesis of pharmaceuticals and other fine chemicals, particularly as a protecting group for amine functionalities.

Structure and Nomenclature

Understanding the structure and nomenclature of Chlorocarbonic acid-(1-methyl-pentyl ester) provides insights into its chemical behavior and facilitates accurate communication among chemists and researchers.

Structural Features

The molecular structure of Chlorocarbonic acid-(1-methyl-pentyl ester) consists of a carbonyl group (C=O) connected to a chlorine atom and an oxygen atom, which is further linked to a 2-hexyl (1-methyl-pentyl) group. This arrangement creates the characteristic chloroformate functional group.

The structure can be represented by the following identifiers:

  • InChI: InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3

  • SMILES: CCCCC(C)OC(=O)Cl

The compound features a chiral center at the carbon atom attached to the methyl group and the oxygen of the ester linkage. This stereogenic center gives rise to potential stereoisomers, although the commercial product is typically provided as a racemic mixture.

Nomenclature and Alternative Names

The compound is known by several names in scientific literature and commercial contexts, reflecting different naming conventions and applications:

  • IUPAC Name: hexan-2-yl carbonochloridate

  • Common Name: Chlorocarbonic acid-(1-methyl-pentyl ester)

  • Alternative Names:

    • 2-Hexyl Chloroformate

    • Dabigatran Impurity 70

    • Dabigatran Impurity 35

    • Dabigatran Impurity 41

    • Dabigatran Ester Impurity 21

    • Dabigatran Etexilate Impurity 21

The variety of names associated with this compound, particularly those referencing dabigatran, highlights its significance in pharmaceutical synthesis and quality control processes.

Applications in Organic Synthesis

Chlorocarbonic acid-(1-methyl-pentyl ester) serves various functions in organic synthesis, particularly in pharmaceutical development and the preparation of complex organic molecules.

Pharmaceutical Synthesis

The compound's most notable application appears to be in the synthesis pathway of dabigatran etexilate, an oral anticoagulant medication. Its identification as multiple impurities in dabigatran production (Impurities 21, 35, 41, and 70) suggests that it plays a role at different stages of the synthetic route or may form under different reaction conditions .

In pharmaceutical synthesis, chloroformates like Chlorocarbonic acid-(1-methyl-pentyl ester) are commonly used for:

  • Protection of amine groups

  • Formation of carbamate linkages

  • Activation of carboxylic acids for amide formation

  • Introduction of alkoxycarbonyl groups

The specific role of Chlorocarbonic acid-(1-methyl-pentyl ester) in dabigatran synthesis likely involves one or more of these applications, particularly in forming the ester linkages present in the dabigatran etexilate structure.

Research Applications

As a specialty chemical with high purity (>95%), Chlorocarbonic acid-(1-methyl-pentyl ester) is primarily marketed for research purposes. Its applications in research settings may include:

  • Development of novel synthetic methodologies

  • Structure-activity relationship studies in medicinal chemistry

  • Preparation of chemical libraries for drug discovery

  • Mechanistic studies of reaction pathways

The compound's reactivity profile makes it a versatile reagent for researchers exploring new chemical transformations and developing more efficient synthetic routes to complex target molecules.

Analytical Methods and Characterization

Proper characterization of Chlorocarbonic acid-(1-methyl-pentyl ester) is essential for quality control in research and pharmaceutical applications. Various analytical techniques can be employed to confirm its identity and assess its purity.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the compound's structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would show characteristic signals for the methyl groups, methylene protons, methine proton at the chiral center, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching vibration (typically around 1770-1800 cm⁻¹ for chloroformates) and C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight of 164.63 g/mol and display characteristic fragmentation patterns.

Chromatographic Methods

Chromatographic techniques are essential for purity determination:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and detect potential impurities.

  • Gas Chromatography (GC): Suitable for volatile compounds, GC can provide information about the compound's purity and possible isomeric composition.

These analytical methods collectively ensure the identity, purity, and quality of Chlorocarbonic acid-(1-methyl-pentyl ester) for research and pharmaceutical applications.

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